molecular formula C8H7NO3 B8674873 7-hydroxy-3-methyl-2(3H)-benzoxazolone CAS No. 91660-78-5

7-hydroxy-3-methyl-2(3H)-benzoxazolone

Cat. No. B8674873
M. Wt: 165.15 g/mol
InChI Key: FIROFAPALQHSHD-UHFFFAOYSA-N
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Patent
US06194396B1

Procedure details

To a suspension of 3-methyl-7-(tetrahydropyran-2-yloxy)-2(3H)-benzoxazolone (280 mg) in methanol (2.3 ml) was added 1N hydrochloric acid (0.5 ml) at ambient temperature, and the mixture was stirred for 30 minutes. The reaction mixture was concentrated to ⅓ volume, and water was added thereto. The mixture was extracted with chloroform, and the extract was dried over magnesium sulfate and concentrated in vacuo. The residue was crystallized with diisopropyl ether to give 7-hydroxy-3-methyl-2(3H)-benzoxazolone (164 mg).
Name
3-methyl-7-(tetrahydropyran-2-yloxy)-2(3H)-benzoxazolone
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11]C3CCCCO3)[C:5]=2[O:4][C:3]1=[O:18].Cl>CO>[OH:11][C:10]1[C:5]2[O:4][C:3](=[O:18])[N:2]([CH3:1])[C:6]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
3-methyl-7-(tetrahydropyran-2-yloxy)-2(3H)-benzoxazolone
Quantity
280 mg
Type
reactant
Smiles
CN1C(OC2=C1C=CC=C2OC2OCCCC2)=O
Name
Quantity
2.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with diisopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=CC=2N(C(OC21)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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